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Compound of Interest

Compound Name: Mdppp

Cat. No.: B1234091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3',4'-Methylenedioxy-α-

pyrrolidinopropiophenone (MDPPP) and its analogues, focusing on their structure-activity

relationships (SAR). The information presented is intended to support research and drug

development efforts in the field of psychoactive compounds and monoamine transporter

ligands. All quantitative data is summarized in structured tables, and detailed experimental

protocols for key assays are provided.

Introduction to MDPPP and its Analogues
MDPPP is a synthetic cathinone, a class of compounds known for their stimulant and

psychoactive effects. These compounds primarily act as monoamine transporter inhibitors,

affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The

pharmacological profile of these molecules can be significantly altered by modifications to their

chemical structure, particularly the alkyl chain length, substitutions on the phenyl ring, and the

nature of the pyrrolidine ring. Understanding these structure-activity relationships is crucial for

predicting the potency, selectivity, and potential therapeutic or abuse liability of novel

analogues.

Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies

(IC50) of MDPPP and a selection of its analogues at the dopamine, norepinephrine, and
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serotonin transporters. These values are critical for comparing the relative potency and

selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of MDPPP and Analogues

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Reference

MDPPP 12.8 32.7 4,310 [1]

α-PPP 26.1 16.3 16,140 [1]

MDPV 2.4 1.9 2,267 [1]

α-PVP 1.8 2.8 3,300 [1]

α-PBP 10.3 13.9 10,200 [1]

α-PHP 4.1 6.2 3,300 [1]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of MDPPP and Analogues

Compound DAT IC50 (nM) NET IC50 (nM)
SERT IC50
(nM)

Reference

MDPPP 24 53 3360 [2]

α-PPP 59 28 4980 [2]

MDPV 4.3 9.8 >10000 [3]

α-PVP 13 29 1960 [2]

Structure-Activity Relationship (SAR) Summary
The data reveals several key trends in the structure-activity relationship of MDPPP and its

analogues:

Alkyl Chain Length: Increasing the length of the alkyl chain from a propyl (in α-PPP and

MDPPP) to a pentyl group (in α-PVP and MDPV) generally leads to a significant increase in

potency at both DAT and NET.[1]
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3,4-Methylenedioxy Group: The presence of the 3,4-methylenedioxy group on the phenyl

ring, as seen in MDPPP and MDPV, tends to slightly increase affinity for DAT and NET

compared to their non-methylenedioxy counterparts (α-PPP and α-PVP, respectively).[1]

Selectivity: Most of the investigated pyrrolidinophenone cathinones exhibit a clear preference

for inhibiting DAT and NET over SERT, often by several orders of magnitude.[1][2] This

catecholamine-selective profile is a hallmark of this class of compounds.

Pyrrolidine Ring: The pyrrolidine ring is a critical pharmacophore. Compounds lacking this

feature or having it replaced with other substituents generally show a different

pharmacological profile, often shifting from reuptake inhibitors to monoamine releasers.

Key Experimental Protocols
The following are detailed methodologies for the primary assays used to characterize the

pharmacological activity of MDPPP and its analogues.

Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by

measuring its ability to displace a known radiolabeled ligand.

Materials:

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine

transporter (hNET), or serotonin transporter (hSERT).

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

Test compounds (MDPPP and analogues).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10

µM imipramine for SERT).

Glass fiber filters (e.g., Whatman GF/B).
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Scintillation fluid and a scintillation counter.

Procedure:

Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold assay

buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh

buffer and resuspend to a final protein concentration of 50-200 µg/mL.

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a

concentration near its Kd, and varying concentrations of the test compound. For determining

non-specific binding, add the corresponding non-specific inhibitor instead of the test

compound.

Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach

equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay

buffer.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of

specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.[4]

Synaptosome Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled

neurotransmitter into isolated nerve terminals (synaptosomes), providing a functional measure

of transporter inhibition (IC50).

Materials:
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Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

Sucrose buffer (0.32 M).

Krebs-Ringer-HEPES buffer.

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

Test compounds (MDPPP and analogues).

Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM

desipramine for NET, 10 µM fluoxetine for SERT).

Glass fiber filters and a cell harvester.

Scintillation fluid and a scintillation counter.

Procedure:

Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose

buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

Assay Setup: Pre-incubate aliquots of the synaptosome preparation with varying

concentrations of the test compound or the appropriate uptake inhibitor for non-specific

uptake determination.

Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter

to the synaptosome suspension.

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters,

followed by washing with ice-cold buffer.

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
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Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total

uptake. Determine the IC50 value by plotting the percentage of inhibition of specific uptake

against the logarithm of the test compound concentration and fitting the data to a sigmoidal

dose-response curve.

Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of the

structure-activity relationships of MDPPP and its analogues.
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Caption: Increasing alkyl chain length from propyl to pentyl enhances DAT/NET potency.
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Affinity at DAT/NET
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Caption: The 3,4-methylenedioxy group generally increases DAT/NET affinity.
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Caption: Workflow for determining monoamine transporter binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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